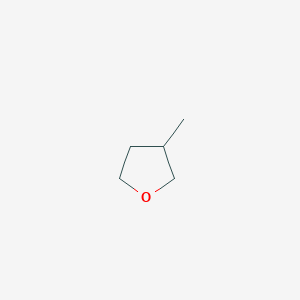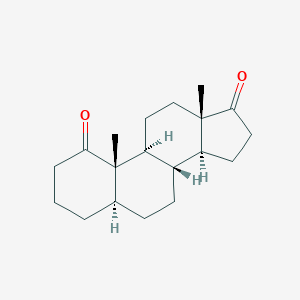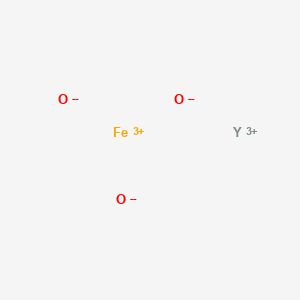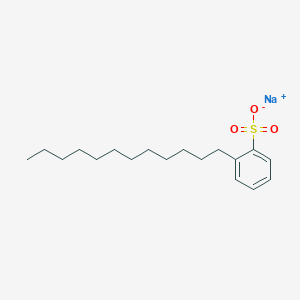
Sodium o-dodecylbenzenesulfonate
Übersicht
Beschreibung
Sodium o-dodecylbenzenesulfonate is an organic compound that belongs to the class of anionic surfactants. It is commonly used in various cleaning and detergent formulations due to its excellent wetting, dispersion, and decontamination properties. The compound has the chemical formula C₁₈H₂₉NaO₃S and a molecular weight of 348.48 g/mol . It is typically found as a white or yellowish powder or flake solid that is easily soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of sodium o-dodecylbenzenesulfonate involves several key steps: alkylation, sulfonation, and neutralization. Initially, benzene reacts with dodecolefin to form dodecyl benzene through an alkylation process . This dodecyl benzene is then subjected to sulfonation using sulfur trioxide (SO₃) to produce dodecyl benzene sulfonic acid . Finally, the sulfonic acid is neutralized with sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of sulfur trioxide for sulfonation due to its high reactivity and efficiency . The process requires strict control of reaction conditions to ensure product quality and performance. The sulfonation reaction is exothermic and occurs almost instantaneously, necessitating careful management of temperature and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium o-dodecylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids or sulfonates, while reduction may yield hydrocarbons or alcohols .
Wissenschaftliche Forschungsanwendungen
Sodium o-dodecylbenzenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium o-dodecylbenzenesulfonate involves its ability to reduce surface tension and disrupt cell membranes. The compound has a hydrophobic alkyl chain and a hydrophilic sulfonate group, allowing it to interact with both water and oil phases . This amphiphilic nature enables it to form micelles, which encapsulate and solubilize hydrophobic substances, facilitating their removal . Additionally, the compound can disrupt bacterial cell membranes, leading to cell lysis and antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Sodium o-dodecylbenzenesulfonate is often compared with other anionic surfactants such as sodium lauryl sulfate (SLS) and sodium laureth sulfate (SLES) . While all these compounds share similar surfactant properties, this compound is unique in its ability to form stable emulsions and its superior decontamination and antibacterial properties . Other similar compounds include:
Sodium lauryl sulfate (SLS): Commonly used in personal care products for its foaming properties.
Sodium laureth sulfate (SLES): Known for its mildness and used in shampoos and body washes.
Eigenschaften
CAS-Nummer |
15163-46-9 |
|---|---|
Molekularformel |
C18H30NaO3S |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
sodium;2-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21); |
InChI-Schlüssel |
YFDKVXNMRLLVSL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.[Na] |
Key on ui other cas no. |
25155-30-0 15163-46-9 |
Piktogramme |
Corrosive; Irritant |
Verwandte CAS-Nummern |
27176-87-0 (Parent) |
Synonyme |
deterlon Dobanic acid 83 dodecyl benzene sulfonic acid sodium dodecylbenzenesulfonic acid dodecylbenzenesulfonic acid, potassium salt dodecylbenzenesulfonic acid, sodium salt sodium dodecyl benzene sulfonate sodium dodecylbenzenesulfonate sodium laurylbenzenesulfonate sulfanol sulfanol NP 1 sulfonol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

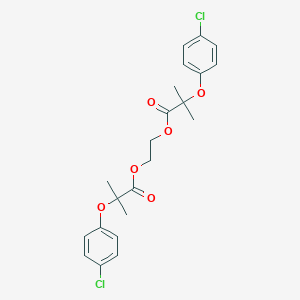
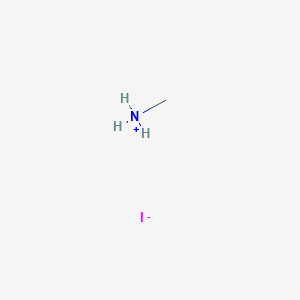
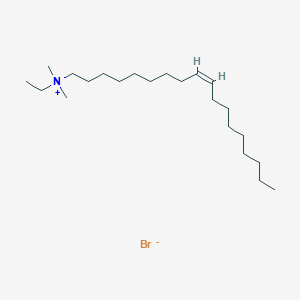
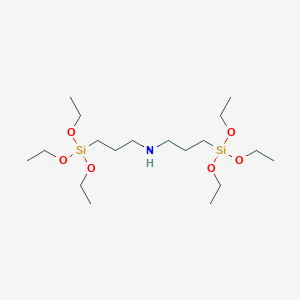
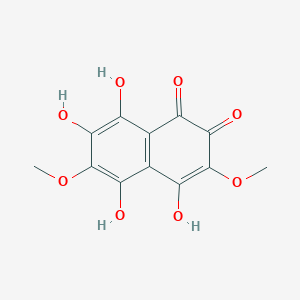
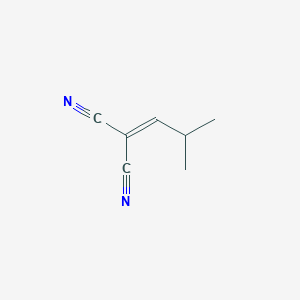
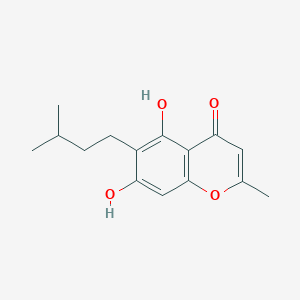
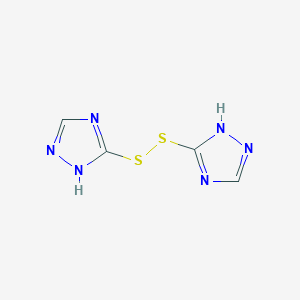
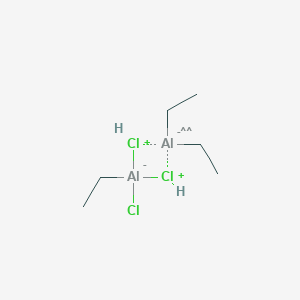
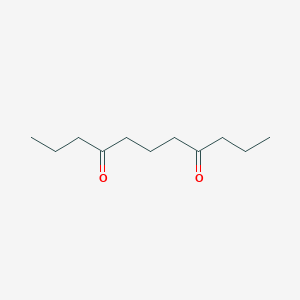
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)
